3-chloro-N-(2-phenylpropyl)pyrazin-2-amine
Description
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Properties
IUPAC Name |
3-chloro-N-(2-phenylpropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-17-13-12(14)15-7-8-16-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAUHHLMSRPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=CN=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-N-(2-phenylpropyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
- Structure : The compound features a pyrazine ring substituted with a chloro group and a phenylpropyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways. For example, it may inhibit cyclooxygenase (COX), which is implicated in inflammatory processes.
- Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular signaling pathways. This modulation can lead to various pharmacological effects.
Biological Activities
Research has indicated multiple biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of this compound against these pathogens remains to be fully elucidated.
Anticancer Potential
The compound has been investigated for its anticancer effects. For instance, it has been shown to inhibit cell proliferation in cancer cell lines with IC50 values in the low micromolar range, indicating potential applications in cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cao et al. (2021) | Synthesized various pyrazine derivatives, including this compound, evaluating their inhibitory effects on kinases involved in cancer pathways. Some derivatives exhibited significant potency against specific cancer cell lines. |
| Jorgensen et al. (2021) | Investigated the conversion of known compounds into potent inhibitors for SARS-CoV-2, highlighting the importance of structural modifications for enhancing biological activity. While not directly related to this compound, these findings underscore the significance of structure in biological efficacy. |
| Research on Indazole Derivatives | Similar compounds have shown promising results in terms of antimicrobial and anticancer activities, providing a comparative framework for understanding the potential of this compound. |
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications at specific positions on the pyrazine ring can significantly influence biological activity. For example:
- Substituents at the 4-position have been shown to enhance inhibitory effects against certain targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
